H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-Gly-OH
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Overview
Description
H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-Gly-OH: is a synthetic peptide composed of multiple amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-Gly-OH involves the stepwise addition of amino acids in a specific sequence. The process typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. Deprotection steps are carried out using trifluoroacetic acid (TFA) to remove protecting groups from the amino acids .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are commonly used to enhance efficiency and reproducibility. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-Gly-OH undergoes various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which is crucial for the stability and activity of the peptide.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties and functions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or air oxidation.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents such as DIC and HOBt
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences
Scientific Research Applications
H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-Gly-OH has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery system and in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-Gly-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its biological activity .
Comparison with Similar Compounds
H-DL-Cys.HCl: A cysteine derivative with similar properties and applications.
DL-Tyr-DL-xiIle: A peptide fragment with comparable amino acid composition.
DL-Gln-DL-Asn: Another peptide fragment with similar functional groups
Uniqueness: H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-Gly-OH is unique due to its specific amino acid sequence and the presence of multiple cysteine residues, which allow for the formation of disulfide bonds. This structural feature contributes to its stability and biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C45H69N15O14S2 |
---|---|
Molecular Weight |
1108.3 g/mol |
IUPAC Name |
2-[[2-[[2-[[1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C45H69N15O14S2/c1-3-22(2)36-43(73)55-27(12-13-32(47)62)39(69)57-29(17-33(48)63)40(70)58-30(21-76-75-20-25(46)37(67)56-28(41(71)59-36)16-23-8-10-24(61)11-9-23)44(74)60-15-5-7-31(60)42(72)54-26(6-4-14-51-45(49)50)38(68)53-18-34(64)52-19-35(65)66/h8-11,22,25-31,36,61H,3-7,12-21,46H2,1-2H3,(H2,47,62)(H2,48,63)(H,52,64)(H,53,68)(H,54,72)(H,55,73)(H,56,67)(H,57,69)(H,58,70)(H,59,71)(H,65,66)(H4,49,50,51) |
InChI Key |
QYRKJYKINGSJEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)O)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
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